(2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate
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Overview
Description
(E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate is an organic compound characterized by the presence of trifluoromethyl and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate typically involves the reaction of trifluoroacetic anhydride with furan derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring and trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
(E)-2-Furyl methyl ketone: Shares the furan ring but lacks the trifluoromethyl group.
(E)-1,1,1-Trifluoro-2-buten-2-ol: Contains the trifluoromethyl group but lacks the furan ring.
Uniqueness
(E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate is unique due to the combination of the trifluoromethyl group and furan ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H4F3O3- |
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Molecular Weight |
205.11 g/mol |
IUPAC Name |
(Z)-4,4,4-trifluoro-1-(furan-2-yl)-3-oxobut-1-en-1-olate |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-4,12H/p-1/b5-4- |
InChI Key |
WQDUVJNCNPBHFK-PLNGDYQASA-M |
Isomeric SMILES |
C1=COC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-] |
Canonical SMILES |
C1=COC(=C1)C(=CC(=O)C(F)(F)F)[O-] |
Origin of Product |
United States |
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